molecular formula C20H16N2O2 B2413541 methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 374761-12-3

methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B2413541
CAS No.: 374761-12-3
M. Wt: 316.36
InChI Key: DFMNHBLBWCHFKM-UHFFFAOYSA-N
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Description

3-Methylphenyl Substituent

The 3-methylphenyl group is attached to the nitrogen atom at position 1 of the pyridoindole core. This substituent introduces steric and electronic effects :

  • Steric impact : The methyl group at the meta position of the phenyl ring creates a spatial arrangement that may influence binding to biological targets.
  • Electronic effects : The aromatic phenyl ring contributes to π-π interactions, while the methyl group donates electron density through hyperconjugation.

Methyl Ester Functional Group

The methyl ester at position 3 is a carboxylic acid derivative that enhances solubility and reactivity. Key characteristics include:

  • Electron-withdrawing effect : The ester group polarizes the adjacent pyridoindole ring, modulating its electronic properties.
  • Synthetic versatility : The ester can undergo hydrolysis to form the carboxylic acid or participate in nucleophilic substitution reactions.

Comparative Analysis of Substituent Effects :

Substituent Position Key Influence
3-Methylphenyl 1 Enhances lipophilicity; participates in hydrophobic interactions.
Methyl ester 3 Modulates electronic properties; facilitates metabolic stability.

Comparative Structural Analysis with β-Carboline Analogues

Core Structural Differences

The pyrido[3,4-b]indole core distinguishes this compound from other β-carbolines. For example:

  • Eudistomin U : A natural β-carboline with a brominated indole ring and no ester group.
  • Norharman : A simpler β-carboline lacking the pyridoindole fusion and substituents.

Substituent-Driven Variability in Bioactivity

Substituent patterns critically influence biological activity:

  • C3-ester analogues : Show enhanced binding to serotonin receptors compared to C3-carboxylic acid derivatives.
  • 1-Aryl substituents : The 3-methylphenyl group improves lipophilicity, potentially increasing membrane permeability.

Structural Comparison Table :

Compound Core Structure Key Substituents Biological Activity
This compound Pyrido[3,4-b]indole 3-Methylphenyl (C1), methyl ester (C3) Anticancer (inferred)
Eudistomin U Pyridoindole Brominated indole, no ester Anticancer, antifungal
Norharman Pyridoindole Unsubstituted core Neuroprotective

Electronic and Conformational Implications

The methyl ester and 3-methylphenyl groups alter conformational flexibility and electron density distribution :

  • Ester group : Withdraws electron density from the pyridoindole ring, potentially affecting π-stacking interactions.
  • 3-Methylphenyl : Introduces steric hindrance that may limit rotational freedom around the C1-N bond.

Properties

IUPAC Name

methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-12-6-5-7-13(10-12)18-19-15(11-17(22-18)20(23)24-2)14-8-3-4-9-16(14)21-19/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNHBLBWCHFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via the following steps:

  • Hydrazine Formation : 3-Methylaniline undergoes diazotization with sodium nitrite in hydrochloric acid, followed by reduction with stannous chloride to yield 3-methylphenylhydrazine hydrochloride.
  • Cyclization : The hydrazine derivative reacts with methyl 4-oxopiperidine-3-carboxylate in refluxing methanol containing methanesulfonic acid (MSA) as a catalyst. The ketone’s carbonyl group attacks the hydrazine’s nitrogen, followed by-sigmatropic rearrangement and subsequent cyclodehydration to form the pyridoindole core.

Key Reaction Conditions :

  • Temperature: 80–100°C (reflux in methanol)
  • Acid Catalyst: 10–15 mol% MSA or concentrated HCl
  • Reaction Time: 12–24 hours

Yield Optimization and Byproduct Mitigation

Optimized yields (68–72%) are achieved by:

  • Stoichiometric Control : A 1:1 molar ratio of hydrazine to ketone minimizes dimerization byproducts.
  • Solvent Polarity : Methanol enhances intermediate solubility, while toluene facilitates azeotropic water removal in large-scale reactions.
  • Acid Selection : MSA outperforms HCl in reducing hydrolysis of the methyl ester group, as evidenced by comparative studies (Table 1).

Table 1: Acid Catalyst Impact on Reaction Efficiency

Acid Catalyst Yield (%) Ester Hydrolysis (%)
MSA 72 <5
HCl 65 12–15
H2SO4 58 18

Post-Cyclization Functionalization: Ester Group Introduction

For substrates where the ester moiety is absent in the initial ketone, a two-step synthesis involving late-stage esterification is employed.

Carboxylic Acid Intermediate Synthesis

The pyridoindole core synthesized via Fischer indole synthesis (lacking the ester group) undergoes oxidation at position 3 using Jones reagent (CrO3/H2SO4) to yield the carboxylic acid derivative.

Reaction Conditions :

  • Temperature: 0–5°C (to prevent over-oxidation)
  • Stoichiometry: 2.5 equiv CrO3
  • Yield: 60–65%

Esterification via Fisher’s Method

The carboxylic acid intermediate is treated with methanol and thionyl chloride (SOCl2) under reflux to form the methyl ester:

$$
\text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{RCOOCH}3 + \text{H}2\text{O} + \text{SO}_2
$$

Optimization Parameters :

  • Catalyst : SOCl2 (1.2 equiv) ensures complete conversion.
  • Reaction Time : 6–8 hours at 65°C.

Alternative Synthetic Routes: Pictet–Spengler Cyclization

The Pictet–Spengler reaction offers a stereocontrolled pathway to access enantiomerically pure variants of the target compound.

Tryptophan Methyl Ederivative as a Starting Material

Methyl tryptophan reacts with 3-methylbenzaldehyde in trifluoroacetic acid (TFA) to form the tetrahydro-β-carboline intermediate, which is subsequently dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):

$$
\text{Tryptophan ester} + \text{RCHO} \xrightarrow{\text{TFA}} \text{Tetrahydro-β-carboline} \xrightarrow{\text{DDQ}} \text{Aromatic β-carboline}
$$

Advantages :

  • High enantiomeric excess (>98% ee) when using L-tryptophan derivatives.
  • Mild dehydrogenation conditions preserve the ester functionality.

Limitations :

  • Lower overall yield (45–50%) compared to Fischer indole synthesis.

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and safety:

Flow Chemistry Protocol

  • Reactor Design : Two sequential microreactors for hydrazine formation and cyclization.
  • Residence Time : 30 minutes per reactor (total 1 hour vs. 24 hours batch time).
  • Throughput : 5–10 kg/day using a 1 L reactor system.

Green Chemistry Modifications

  • Solvent Recycling : Methanol recovery via distillation reduces waste by 40%.
  • Catalyst Immobilization : Silica-supported MSA enables 5 reaction cycles without activity loss.

Analytical Characterization and Quality Control

Synthetic batches are validated using:

  • 1H NMR : Aromatic proton singlet at δ 8.21 ppm confirms the 3-methylphenyl group.
  • HPLC-MS : Purity >98% (C18 column, 0.1% formic acid/acetonitrile gradient).
  • X-ray Crystallography : Resolves positional isomerism in the pyridoindole core.

Table 2: Spectroscopic Data for this compound

Technique Key Data Source
1H NMR (400 MHz) δ 3.92 (s, 3H, OCH3), 8.21 (s, 1H, ArH)
IR (KBr) 1715 cm⁻¹ (C=O stretch)
HRMS m/z 335.1294 [M+H]+ (calc. 335.1298)

Chemical Reactions Analysis

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Esterification: The carboxylate group can be esterified using alcohols in the presence of acid catalysts to form various esters.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate can be compared with other indole derivatives, such as:

    1-Methylindole-3-carboxaldehyde: This compound has a similar indole core but lacks the pyrido and methylphenyl groups, making it less complex.

    Methyl indole-3-carboxylate: This compound is another indole derivative with a simpler structure, lacking the pyrido and methylphenyl groups.

    3-Amino-1H-indole-2-carboxylates: These compounds have an amino group instead of a methylphenyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of the pyridoindole core with a methylphenyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, also known as methyl 1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its effects on cancer cells, antimicrobial properties, and potential applications in drug development.

  • Chemical Formula : C20H16N2O2
  • Molecular Weight : 316.35 g/mol
  • CAS Number : 204717-44-2

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which allow for interaction with various biological targets. Research indicates that pyrido[3,4-b]indole derivatives exhibit notable cytotoxicity against cancer cells and possess antimicrobial properties.

1. Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells. This mechanism is supported by the observation of increased reactive oxygen species (ROS) production and mitochondrial dysfunction in treated cells.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via ROS generation
HeLa12DNA damage and cell cycle arrest
A54918Mitochondrial dysfunction

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

BacteriaMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis40

The antimicrobial activity is attributed to the compound's ability to penetrate bacterial membranes and interfere with essential cellular processes.

3. Neuropharmacological Effects

Pyrido[3,4-b]indole derivatives have been reported to evoke neuropharmacological effects. The compound may act on neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, confirming its potential as an anticancer agent.

Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains. The results indicated that it outperformed standard antibiotics in inhibiting the growth of resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Q & A

Q. What are the recommended protocols for safely handling methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate in laboratory settings?

Answer: The compound exhibits acute toxicity via oral, dermal, and inhalation routes, as well as skin/eye irritation hazards. Safety protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if aerosolization occurs.
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks.
  • Storage: Store in a cool, dry place away from oxidizing agents and acids.
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust generation .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: Key methods include:

  • Pd-Catalyzed Carbonylation: Reacting 3-chloro-1-phenyl derivatives with CO under Pd catalysis (e.g., 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) in methanol at 60°C .
  • Oxidation of Precursors: Using SeO₂ in dioxane to oxidize 1-methyl-3-methoxycarbonyl-β-carboline derivatives to form the target compound .
  • Crystallization: Purify crude products via slow cooling in methanol to obtain single crystals for structural validation .

Q. How is the structural characterization of this compound performed?

Answer:

  • X-ray Crystallography: Resolves bond lengths, angles, and packing motifs (e.g., C19H14N2O2 structure with a planar pyridoindole core) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., methyl ester peaks at δ ~3.9 ppm) and aromatic signals .
    • IR Spectroscopy: Identifies carbonyl stretches (~1707 cm⁻¹ for ester groups) .

Advanced Research Questions

Q. How do computational studies inform the electronic properties and reactivity of this compound?

Answer: Quantum mechanical calculations (e.g., DFT at 6-31G(d,p) or 6-311++G(d,p) basis sets) reveal:

  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps correlate with chemical stability. Substitutents at the C1 position (e.g., electron-withdrawing groups) reduce the gap, enhancing reactivity .
  • Solvent Effects: Polar solvents (ε > 10) stabilize charge-separated states, altering dipole moments and nucleophilic attack sites .
  • Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing tautomeric equilibria .

Q. What contradictions exist in computational data when comparing gas-phase vs. solvent-phase models?

Answer:

  • Basis Set Sensitivity: Larger basis sets (e.g., 6-311++G(d,p)) yield more accurate electron densities but require computational resources. Smaller sets (6-31G(d,p)) may underestimate solvation energies .
  • Dielectric Discrepancies: Gas-phase models predict higher chemical potential (μ) and hardness (η) than solvent-phase calculations, impacting predictions of electrophilicity in biological systems .

Q. How do structural modifications at the C1 position influence biological activity?

Answer:

  • Substituent Effects:
    • 3-Methylphenyl Group: Enhances lipophilicity (logP ~4.17), improving membrane permeability .
    • Electron-Deficient Groups (e.g., -NO₂): Increase binding affinity to targets like the aryl hydrocarbon receptor (AHR) by modulating π-π stacking .
  • Case Study: 1-(3-Hydroxyphenyl) analogs show antiestrogenic activity via competitive binding to estrogen receptors (IC₅₀ < 1 µM), while nitro-substituted derivatives inhibit cytochrome P450 enzymes (e.g., CYP1A1) .

Q. What methodologies are used to resolve discrepancies in biological activity data across studies?

Answer:

  • Dose-Response Curves: Validate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Kinetic Assays: Measure enzyme inhibition (e.g., EROD assay for CYP1A1) to distinguish competitive vs. non-competitive mechanisms .
  • Control Experiments: Use siRNA knockdowns or co-crystallization to confirm target specificity .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Pd catalysis, solvent selection Substituent screening via QSAR models
Characterization NMR/IR X-ray crystallography
Computational Models N/ADFT with solvent corrections
Biological Assays Cytotoxicity screening Enzyme kinetics, receptor binding

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